molecular formula C9H6BrFO B053772 2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one CAS No. 111538-45-5

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one

Cat. No.: B053772
CAS No.: 111538-45-5
M. Wt: 229.05 g/mol
InChI Key: ZMHPIXWPOUTWTA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1-indanone is a halogenated indanone derivative. Indanones are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the structure of 2-Bromo-5-fluoro-1-indanone enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1-indanone typically involves the bromination and fluorination of 1-indanone. One common method is the bromination of 1-indanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of 2-Bromo-5-fluoro-1-indanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-1-indanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carbonyl group in the indanone ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted indanones
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

2-Bromo-5-fluoro-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1-indanone involves its interaction with biological targets through its reactive functional groups. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-indanone
  • 5-Fluoro-1-indanone
  • 7-Bromo-4-fluoro-1-indanone

Comparison: 2-Bromo-5-fluoro-1-indanone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to 2-Bromo-1-indanone and 5-Fluoro-1-indanone, the dual halogenation provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHPIXWPOUTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (1.98 mL) was added to a solution of 5-fluoroindanone (5.53 g) in acetic acid (100 mL), and the reaction solution was stirred at 60° C. for 10 minutes. After allowing the reaction solution to be cooled to room temperature, the solvent was evaporated under reduced pressure. Ethyl acetate and a saturated aqueous solution of sodium bicarbonate were added to the residue and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 8.43 g of the title compound. The physical properties of the compound are as follows.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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